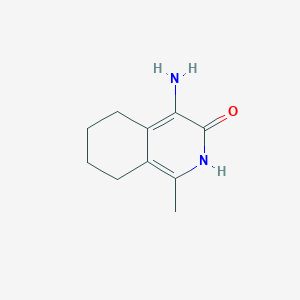
5-(Oxazol-5-yl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Oxazol-5-yl)furan-2-carbaldehyde is a heterocyclic compound that features both oxazole and furan rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s structure allows it to interact with various biological systems, making it a valuable target for research and development in pharmaceuticals and other scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxazol-5-yl)furan-2-carbaldehyde typically involves the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) as key reagents. This method is favored for its efficiency in constructing oxazole rings . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the van Leusen reaction. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-(Oxazol-5-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-(Oxazol-5-yl)furan-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s ability to interact with biological systems makes it useful in studying enzyme interactions and receptor binding.
Medicine: Its derivatives have potential therapeutic applications, including anticancer, antibacterial, and antiviral activities
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 5-(Oxazol-5-yl)furan-2-carbaldehyde exerts its effects involves its interaction with various molecular targets. The oxazole and furan rings allow the compound to bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Oxazole Derivatives: Compounds like 2-methyl-5-phenyl-oxazole and 4,5-dihydro-oxazole share structural similarities with 5-(Oxazol-5-yl)furan-2-carbaldehyde.
Furan Derivatives: Compounds such as 2-furancarboxaldehyde and 5-methyl-2-furancarboxylic acid are structurally related.
Uniqueness
This compound is unique due to the presence of both oxazole and furan rings in its structure. This dual-ring system enhances its ability to interact with a broader range of biological targets, making it a versatile compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C8H5NO3 |
|---|---|
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
5-(1,3-oxazol-5-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C8H5NO3/c10-4-6-1-2-7(12-6)8-3-9-5-11-8/h1-5H |
Clave InChI |
UQCDLGKZORGBCI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)C2=CN=CO2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



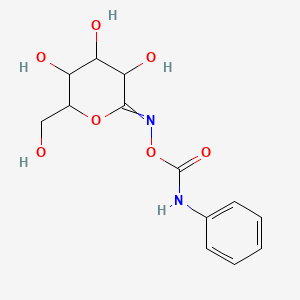
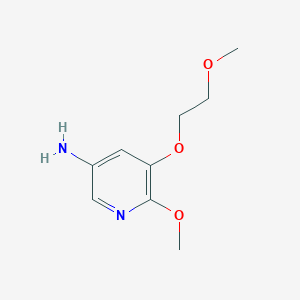


![1-[3-(3-Bromophenyl)phenyl]ethan-1-one](/img/structure/B13981449.png)
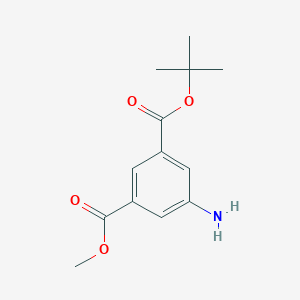
![3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13981454.png)

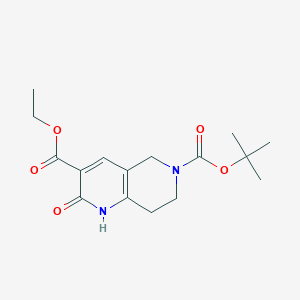
![5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13981459.png)


